3,4,5-trimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

regioisomer phenyl linker para substitution

3,4,5-Trimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (CAS 863588-48-1, molecular formula C22H19N3O4S, molecular weight 421.47 g/mol) is a synthetic small molecule belonging to the thiazolo[5,4-b]pyridine benzamide class. This compound integrates three pharmacophoric elements: a 3,4,5-trimethoxyphenyl ring, a central benzamide linkage, and a thiazolo[5,4-b]pyridine heterocyclic core attached via a para-substituted phenyl spacer.

Molecular Formula C22H19N3O4S
Molecular Weight 421.47
CAS No. 863588-48-1
Cat. No. B2370644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-trimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
CAS863588-48-1
Molecular FormulaC22H19N3O4S
Molecular Weight421.47
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
InChIInChI=1S/C22H19N3O4S/c1-27-17-11-14(12-18(28-2)19(17)29-3)20(26)24-15-8-6-13(7-9-15)21-25-16-5-4-10-23-22(16)30-21/h4-12H,1-3H3,(H,24,26)
InChIKeyGVLLVKPGVXPYQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4,5-Trimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (CAS 863588-48-1): Compound Class and Procurement-Relevant Characteristics


3,4,5-Trimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (CAS 863588-48-1, molecular formula C22H19N3O4S, molecular weight 421.47 g/mol) is a synthetic small molecule belonging to the thiazolo[5,4-b]pyridine benzamide class . This compound integrates three pharmacophoric elements: a 3,4,5-trimethoxyphenyl ring, a central benzamide linkage, and a thiazolo[5,4-b]pyridine heterocyclic core attached via a para-substituted phenyl spacer . The thiazolo[5,4-b]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated inhibitory activity across multiple kinase targets including PI3K, c-KIT, BCR-ABL, RAF, VEGFR2, and EGFR [1]. The compound is commercially available from multiple chemical suppliers at purities of ≥95% for research use .

Why Generic Substitution Fails for 3,4,5-Trimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide: Structural Determinants of Differential Activity


Thiazolo[5,4-b]pyridine benzamide derivatives cannot be treated as interchangeable commodities because minor structural variations produce large differences in target potency and selectivity. Published SAR studies demonstrate that replacement of the pyridyl group at the thiazolo[5,4-b]pyridine 2-position with a phenyl group reduces PI3Kα inhibitory activity from low nanomolar (IC50 ≈ 3.6 nM) to sub-micromolar levels (IC50 ≈ 501 nM), representing an approximately 139-fold loss in potency [1]. Similarly, in the c-KIT inhibitor series, benzamide derivatives exhibit 5.3- to 10.8-fold reduced enzymatic activity compared to optimized lead compounds [2]. Furthermore, the position of the phenyl linker attachment (para vs. meta) and the pattern of methoxy substitution on the benzamide ring are critical variables that alter molecular conformation, hydrogen-bonding capacity, and target engagement. These quantitative SAR findings underscore why procurement specifications must be compound-specific rather than class-based.

Quantitative Differentiation Evidence for 3,4,5-Trimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (CAS 863588-48-1)


Regioisomeric Differentiation: Para- vs. Meta-Phenyl Substitution Defines Distinct Chemical Entities with Divergent Binding Geometries

The target compound bears a para-substituted phenyl linker connecting the benzamide carbonyl to the thiazolo[5,4-b]pyridine core, distinguishing it from its closest regioisomer, 3,4,5-trimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (CAS 863589-23-5), which features meta-substitution . In kinase inhibitor design, the position of the phenyl linker determines the vector of the attached pharmacophore relative to the hinge-binding region of the kinase active site. The para configuration places the trimethoxybenzamide moiety at a distinct dihedral angle and distance from the thiazolo[5,4-b]pyridine core compared to the meta isomer, resulting in different target engagement profiles. While no published head-to-head bioactivity comparison exists for these two regioisomers, the established sensitivity of kinase binding to linker geometry supports that these are non-interchangeable chemical entities [1].

regioisomer phenyl linker para substitution binding geometry medicinal chemistry

PI3Kα Inhibitory Potency: Phenyl-Substituted Thiazolo[5,4-b]pyridines Show ~139-Fold Lower Activity Than Pyridyl-Substituted Analogs

In the definitive SAR study published in Molecules (2020), the thiazolo[5,4-b]pyridine series was systematically evaluated for PI3Kα enzymatic inhibition. The lead pyridyl-substituted compound 19a achieved an IC50 of 3.6 nM against PI3Kα [1]. Critically, the authors demonstrated that replacement of the pyridyl group at the thiazolo[5,4-b]pyridine 2-position with a phenyl group resulted in a pronounced decrease in PI3Kα inhibitory activity, yielding an IC50 of 501 nM [1]. This represents an approximately 139-fold reduction in enzymatic potency. The target compound (CAS 863588-48-1) bears a phenyl group at this critical position, placing it squarely within the lower-potency phenyl-substituted structural class defined by this SAR. In contrast, optimized pyridyl-substituted analogs (e.g., compound 19a) reside in the low-nanomolar potency class [1].

PI3Kα inhibition structure-activity relationship phenyl vs pyridyl kinase inhibitor SAR

3,4,5-Trimethoxybenzamide Pharmacophore: Established Contribution to Tubulin Polymerization Inhibition Across Chemical Series

The 3,4,5-trimethoxybenzamide moiety present in the target compound is a well-characterized pharmacophore associated with tubulin polymerization inhibition at the colchicine binding site. In a systematic study of benzofuran-based 3,4,5-trimethoxybenzamide derivatives (Bioorganic Chemistry, 2020), the most potent compound exhibited antiproliferative IC50 values of 3.01, 5.20, 9.13, and 11.09 μM against MDA-MB-231, HCT-116, HT-29, and HeLa cell lines, respectively [1]. This trimethoxy substitution pattern is absent in the des-methoxy comparator N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (CAS 863588-99-2), which lacks the three methoxy groups and therefore loses this tubulin-directed pharmacophoric contribution . The 3,4,5-trimethoxy pattern is also distinct from the 2,3-dimethoxy pattern found in WAY-339495 (CAS 863589-28-0), which has been studied primarily as a MALT1 inhibitor [2].

trimethoxybenzamide tubulin polymerization antiproliferative pharmacophore colchicine site

Benzamide vs. Optimized Amide SAR in c-KIT Inhibition: Quantitative Activity Gradients Inform Target Selection

In a comprehensive SAR study of thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors (Cancers, 2022), the benzamide derivative 7b exhibited an IC50 of 0.74 μM against the c-KIT V560G/D816V double mutant, representing a 5.3-fold reduction in potency compared to the optimized lead compound 6r (IC50 = 0.14 μM) [1]. The acetamide analog 7c (IC50 = 0.10 μM) showed activity comparable to or slightly better than 6r [1]. For context, the clinically approved inhibitors imatinib and sunitinib showed IC50 values of 37.93 μM and 3.98 μM, respectively, against the same c-KIT mutant [1]. While the target compound (CAS 863588-48-1) has not been directly tested in this assay, it shares the benzamide linkage feature with compound 7b, placing it within a structural subclass that demonstrates intermediate c-KIT inhibitory potency—superior to imatinib but inferior to optimized acetamide analogs.

c-KIT benzamide SAR kinase inhibition imatinib resistance GIST

Physicochemical Differentiation: 3,4,5-Trimethoxy Substitution Increases Molecular Weight, Hydrogen-Bond Acceptor Capacity, and Lipophilicity Relative to Des-Methoxy Analogs

The target compound (MW 421.47 g/mol, molecular formula C22H19N3O4S) bears three methoxy substituents on the benzamide ring, substantially differentiating its physicochemical profile from simpler analogs in the same chemotype . Compared to the des-methoxy analog N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (CAS 863588-99-2, MW 331.4 g/mol, C19H13N3OS), the target compound has a 90 Da higher molecular weight, three additional hydrogen-bond acceptor oxygen atoms, and increased topological polar surface area . These differences affect solubility, permeability, and protein binding. The 3,4,5-trimethoxy pattern is distinct from the 2,3-dimethoxy arrangement found in WAY-339495 (CAS 863589-28-0, MW 391.44 g/mol), which presents a different spatial arrangement of methoxy groups and consequently different hydrogen-bonding geometry . The thiazolo[5,4-b]pyridine core itself contributes key physicochemical properties: the scaffold has been noted for its ability to coordinate metal ions and participate in hinge-region hydrogen bonding with kinase targets .

physicochemical properties molecular weight hydrogen bond acceptors lipophilicity drug-likeness

Optimal Research and Procurement Application Scenarios for 3,4,5-Trimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (CAS 863588-48-1)


Kinase Selectivity Panel Screening for Thiazolo[5,4-b]pyridine Scaffold Profiling

This compound is best deployed as a representative phenyl-substituted, trimethoxybenzamide-containing member of the thiazolo[5,4-b]pyridine chemotype in broad kinase selectivity panels. Given the established SAR showing that phenyl substitution at the thiazolo[5,4-b]pyridine 2-position reduces PI3Kα potency by approximately 139-fold relative to pyridyl analogs [1], and that benzamide derivatives exhibit intermediate c-KIT inhibitory potency (5.3-fold reduction vs. optimized leads but ~51-fold improvement over imatinib) [2], this compound serves as a critical data point for mapping the structure-kinase activity landscape. Its inclusion alongside pyridyl-substituted and sulfonamide-containing analogs enables systematic profiling of how each structural feature contributes to target engagement across the kinome.

Dual-Mechanism Anticancer Agent Development: Combined Kinase and Tubulin Inhibition

The 3,4,5-trimethoxybenzamide pharmacophore confers potential tubulin polymerization inhibitory activity at the colchicine binding site, as demonstrated across multiple cancer cell lines for structurally related trimethoxybenzamide derivatives (IC50 range: 3.01–11.09 μM) [3]. When combined with the kinase inhibitory capacity inherent to the thiazolo[5,4-b]pyridine scaffold [1][2], this compound offers a molecular framework for investigating dual-mechanism anticancer strategies. This scenario is particularly relevant for researchers exploring synergistic antiproliferative effects where concurrent disruption of microtubule dynamics and kinase signaling may overcome single-agent resistance mechanisms.

Structure-Activity Relationship Studies Focused on Phenyl Linker Geometry and Methoxy Substitution Patterns

The para-substituted phenyl linker and 3,4,5-trimethoxy arrangement define a specific structural subspace within the broader thiazolo[5,4-b]pyridine benzamide class. This compound can serve as a reference point for systematic SAR studies comparing: (a) para- vs. meta-phenyl linker geometry (CAS 863588-48-1 vs. CAS 863589-23-5), (b) 3,4,5-trimethoxy vs. des-methoxy benzamide (CAS 863588-48-1 vs. CAS 863588-99-2), and (c) 3,4,5-trimethoxy vs. 2,3-dimethoxy substitution patterns (CAS 863588-48-1 vs. WAY-339495, CAS 863589-28-0) . Such comparative studies can elucidate the contributions of individual structural features to target binding, cellular permeability, and metabolic stability.

Chemical Probe Development for MALT1 and PI3K Pathway Crosstalk Investigation

The thiazolo[5,4-b]pyridine scaffold has been independently validated as a core structure for both PI3K inhibitors [1] and MALT1 protease inhibitors [4]. The target compound, with its phenyl-substituted thiazolo[5,4-b]pyridine core and trimethoxybenzamide moiety, occupies a structural intersection between these two target classes. This positions it as a potential starting point for investigating crosstalk between PI3K/AKT/mTOR signaling and MALT1-mediated NF-κB activation in lymphoid malignancies. The reduced PI3Kα potency (predicted based on phenyl substitution SAR) may actually be advantageous in this context, as it could provide a window for observing MALT1-dependent effects without complete PI3K pathway suppression.

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